4-Fluoro-3-(Hydroxymethyl)Benzonitrile
Overview
Description
4-Fluoro-3-(Hydroxymethyl)Benzonitrile, also known as 4-Cyano-2-fluorobenzyl alcohol, is a chemical compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a cyano group attached to a benzene ring . It is a solid at room temperature with a melting point of 63-68°C and a density of 1.27 g/mL at 25°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-(Hydroxymethyl)Benzonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorobenzonitrile with formaldehyde in the presence of a base to introduce the hydroxymethyl group . The reaction is typically carried out in a solvent such as dichloromethane at room temperature . Another method involves the reduction of 4-fluoro-3-formylbenzonitrile using a reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(Hydroxymethyl)Benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like manganese(IV) oxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Fluoro-3-formylbenzonitrile.
Reduction: 4-Fluoro-3-(aminomethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(Hydroxymethyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(Hydroxymethyl)Benzonitrile involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and binding affinity . The cyano group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions[][6].
4-Cyano-2-fluorobenzoic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different reactivity and applications[][6].
3-Fluoro-4-methylbenzonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its physical and chemical properties[][6].
Uniqueness
4-Fluoro-3-(Hydroxymethyl)Benzonitrile is unique due to the presence of both a hydroxymethyl group and a cyano group on the benzene ring, which provides a combination of reactivity and electronic properties that are not found in the similar compounds listed above[6][6].
Properties
IUPAC Name |
4-fluoro-3-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUXONXEQMBVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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